Zeranol

Descripción general

Descripción

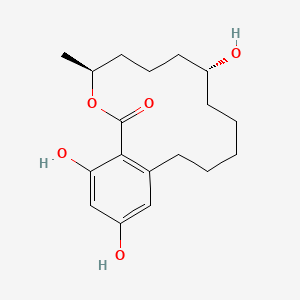

Zeranol, also known as α-zearalanol or simply zearalanol, is a synthetic nonsteroidal estrogen of the resorcylic acid lactone group . It is related to mycoestrogens found in fungi in the Fusarium genus and is used mainly as an anabolic agent in veterinary medicine . It is approved for use as a growth promoter in livestock, including beef cattle, in the United States .

Synthesis Analysis

Zeranol is a metabolite of the mycoestrogen zearalenone . It may be found as a contaminant in fungus-infected crops .Molecular Structure Analysis

Zeranol has a molecular formula of C18H26O5 and a molecular weight of 322.4 g/mol . Its IUPAC name is (4 S ,8 R )-8,16,18-trihydroxy-4-methyl-3-oxabicyclo [12.4.0]octadeca-1 (14),15,17-trien-2-one .Chemical Reactions Analysis

The half maximal inhibitory concentration (IC 50) values for zeranol, β-zearalanol, zearalanone, α-zearalenol, β-zearalenol, and zearalenone were 0.103, 0.080, 0.161, 0.177, 0.254, and 0.194 ng mL −1, respectively .Physical And Chemical Properties Analysis

Zeranol is a white fluffy powder . It has a density of 1.2±0.1 g/cm 3, a boiling point of 576.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .Aplicaciones Científicas De Investigación

Growth Promotion in Livestock

Zeranol is widely used as a growth promoter in livestock, particularly in beef cattle, to enhance growth rates. It has been approved by the FDA for this purpose in the United States .

Food Safety and Residue Detection

Due to its strong estrogenic and anabolic activities, there is concern over the residues of Zeranol and its analogues in animal-origin foods. Research is focused on developing broad-spectrum and ultra-sensitive detection methods for these residues .

Regulatory and Safety Debates

The safety of Zeranol’s use as a growth promoter is still under debate, with studies examining its potential impact on human health when consumed through residues in food .

Sensor Development

Advancements in nanomaterials have led to the creation of highly sensitive molecularly imprinted electrochemical sensors for the determination of Zeranol, combining techniques like quantum computational analysis and electrochemical analysis .

Mecanismo De Acción

Target of Action

Zeranol primarily targets the Estrogen receptor alpha and Sex hormone-binding globulin . These targets play a crucial role in the regulation of reproductive and sexual functions.

Mode of Action

Zeranol is a non-steroidal estrogen agonist . It mimics the action of estrogen by binding to its receptors, thereby triggering a series of biological responses similar to those produced by natural estrogens.

Biochemical Pathways

This includes pathways involved in cell growth, differentiation, and reproduction .

Pharmacokinetics

It’s known that zeranol, like other estrogens, can be distributed throughout the body, metabolized in the liver, and excreted via urine and feces .

Result of Action

Zeranol’s estrogenic activity can lead to various molecular and cellular effects. For instance, it can stimulate cell growth and proliferation, particularly in tissues that are sensitive to estrogens . It’s important to note that excessive exposure to zeranol may potentially increase the risk of estrogen-dependent conditions, such as certain types of cancer .

Action Environment

Zeranol is a mycotoxin derived from fungi in the Fusarium family and may be found as a contaminant in fungus-infected crops . The presence of these fungi and the production of Zeranol can be influenced by various environmental factors, such as humidity and temperature. Furthermore, the action, efficacy, and stability of Zeranol can be affected by factors such as the individual’s health status, age, and sex, as well as the presence of other substances that can interact with Zeranol .

Safety and Hazards

Propiedades

IUPAC Name |

(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022315 | |

| Record name | Zearalanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalanol is a white fluffy powder. (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

26538-44-3 | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zeranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26538-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeranol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeranol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeranol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZERANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

352 to 356 °F (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

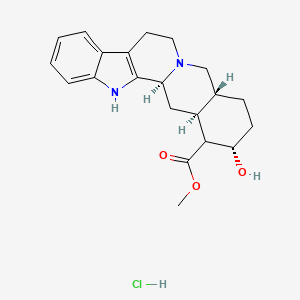

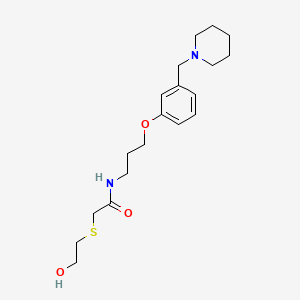

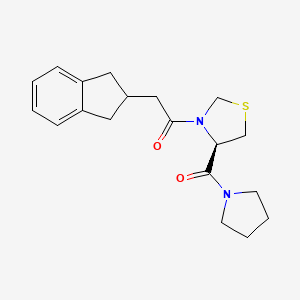

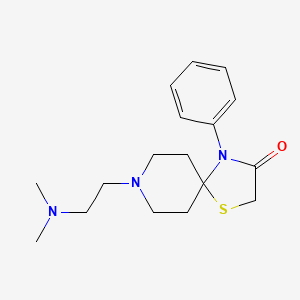

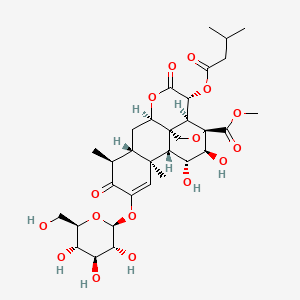

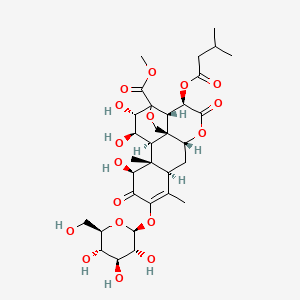

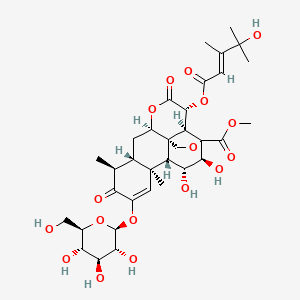

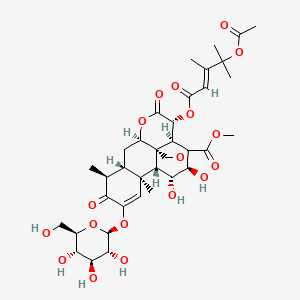

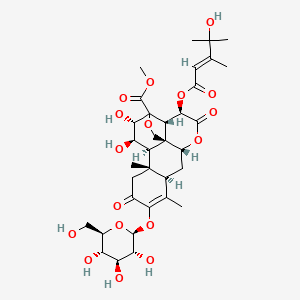

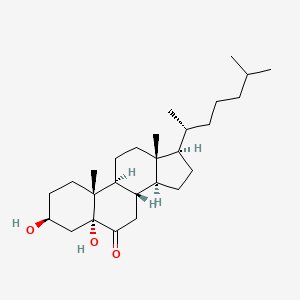

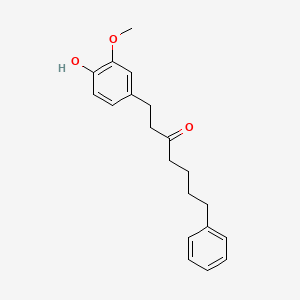

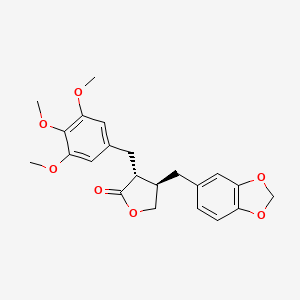

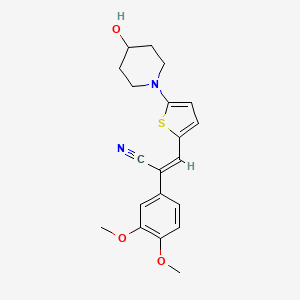

Feasible Synthetic Routes

Q & A

Q1: How does zeranol exert its growth-promoting effects in animals?

A1: Zeranol acts as a growth promoter primarily by binding to estrogen receptors. [, , , , , , ]. This binding mimics the action of naturally occurring estrogens, leading to a cascade of downstream effects including:

- Increased Growth Hormone Secretion: Zeranol administration is associated with increased serum concentrations of growth hormone (GH), which directly stimulates growth and protein synthesis. [, , ]

- Elevated Insulin-Like Growth Factor-I (IGF-1): Zeranol stimulates the production of IGF-1, a hormone primarily produced by the liver, that plays a crucial role in promoting cell growth and differentiation. [, ]

- Enhanced Feed Efficiency: Zeranol-treated animals often exhibit improved feed efficiency, meaning they require less feed to achieve the same weight gain. [, , , ]

Q2: Does zeranol affect reproductive tissues in animals?

A2: Yes, zeranol can have significant effects on the reproductive system, particularly in males:

- Suppression of Testicular Development: Studies have shown that zeranol, when implanted before a certain age, can suppress testicular growth and sperm production in bulls. []

- Altered Testosterone Production: Zeranol can affect testosterone levels, generally leading to suppression when administered to bulls. [, ]

- Changes in Female Reproductive Hormones: In ewes, zeranol has been shown to cause changes in the secretion of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin (PRL). []

Q3: How is zeranol metabolized in the body, and what are the major metabolites?

A3: Zeranol undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.

- Taleranol (β-zearalanol): This is a diastereoisomer of zeranol and is often the major metabolite detected in animal tissues. []

- Zearalanone: This metabolite is formed by the oxidation of zeranol and is commonly found in urine. [, ]

- Conjugates: Both zeranol and its metabolites can be conjugated with glucuronic acid or sulfate, increasing their water solubility for excretion. []

Q4: Can zeranol residues be found in edible tissues of treated animals?

A5: Yes, residues of zeranol and its metabolites can be present in edible tissues, even after the recommended withdrawal periods. [, , ] The liver tends to accumulate the highest concentrations of zeranol and its metabolites. [, ] Other tissues, such as muscle and fat, generally contain lower levels. [, , ]

Q5: What are the implications of finding zeranol residues in food products?

A6: The presence of zeranol residues in meat products raises concerns due to its potential endocrine-disrupting effects in humans. [, , , , ] Even at low concentrations, zeranol exhibits potent estrogenic activity, which could potentially interfere with hormonal balance and reproductive function in humans.

Q6: What analytical techniques are used to detect zeranol residues in animal tissues?

A6: A variety of analytical methods have been developed for the detection and quantification of zeranol and its metabolites in biological matrices. These methods include:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection, HPLC offers high sensitivity and selectivity for zeranol analysis. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent sensitivity and selectivity for volatile compounds like zeranol after derivatization. [, ]

Q7: What are the challenges in differentiating between zeranol abuse and natural contamination from zearalenone?

A8: Differentiating between illegal zeranol administration and the presence of zeranol arising from the metabolism of naturally occurring zearalenone in animal feed is a significant challenge. [, , ] This distinction requires sophisticated analytical methods and the consideration of metabolic ratios of zeranol and its related compounds in biological samples.

Q8: What are the potential health concerns associated with zeranol exposure in humans?

A8: Zeranol's potent estrogenic activity raises concerns about potential adverse effects on human health, particularly regarding:

- Endocrine Disruption: Zeranol may interfere with the normal function of the endocrine system, potentially affecting reproduction, development, and metabolism. [, , , , ]

- Increased Cancer Risk: Some studies suggest a potential link between zeranol exposure and an increased risk of hormone-dependent cancers, such as breast cancer. [, , , , ]

- Developmental Effects: In utero exposure to zeranol has been shown to induce adverse effects on sexual development and reproductive function in animal models. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)